molecular formula C14H12O2<br>C14H12O2<br>C6H5COCH(OH)C6H5 B196080 Benzoin CAS No. 119-53-9

Benzoin

Cat. No.: B196080
CAS No.: 119-53-9
M. Wt: 212.24 g/mol
InChI Key: ISAOCJYIOMOJEB-UHFFFAOYSA-N
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Description

Benzoin is an organic compound with the formula PhCH(OH)C(O)Ph. It is a hydroxy ketone attached to two phenyl groups. This compound appears as off-white crystals with a light camphor-like odor. It is synthesized from benzaldehyde in the this compound condensation reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing benzoin is through the this compound condensation reaction. This reaction involves the coupling of two molecules of benzaldehyde in the presence of a cyanide ion or thiamine (vitamin B1) as a catalyst. The reaction proceeds as follows :

  • Dissolve thiamine hydrochloride in water and add ethanol.
  • Cool the solution in an ice bath and add a cold solution of sodium hydroxide.
  • Add benzaldehyde to the mixture and adjust the pH to 8.0-9.0.
  • Heat the solution in a water bath at 60-70°C for 1 hour.
  • Cool the solution, filter the precipitate, and recrystallize the product from ethanol/water.

Industrial Production Methods: Industrial production of this compound typically follows the same this compound condensation reaction but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may use continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Benzoin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzil

    Reduction: Hydrothis compound (mixture of erythro and threo isomers)

Comparison with Similar Compounds

Benzoin is unique among hydroxy ketones due to its specific structure and reactivity. Similar compounds include:

This compound’s uniqueness lies in its ability to undergo a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-hydroxy-1,2-diphenylethanone
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InChI

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H
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InChI Key

ISAOCJYIOMOJEB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O
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Molecular Formula

C14H12O2, Array
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DSSTOX Substance ID

DTXSID1020144
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Molecular Weight

212.24 g/mol
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Physical Description

Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour
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Boiling Point

651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol)
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Density

1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³
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Vapor Pressure

1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133
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Color/Form

PALE YELLOW CRYSTALS, WHITE CRYSTALS

CAS No.

119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0
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Melting Point

279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C
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Synthesis routes and methods

Procedure details

As shown in the following reaction 1, 30 g of benzoin acrylate, which is obtained from the reaction of benzoin and chloroacylate, and 1 L of chloroform were added into a 2 L reactor, and was stirred and cooled in iced water. 47 g of 3-chloroperoxybenzoicacid(mCPBA) were slowly added into the cooled solution, and the reaction was carried out at room temperature for 24 hours. After completion of the reaction, the 3-chlorobenzoicacid (by-product) was removed by filtering the product, and then the residual 3-chlorobenzoicacid was removed by washing 2 times with saturated sodium sulfite aqueous solution, 1 time with saturated sodium bicarbonate aqueous solution, 1 time with saturated sodium chloride aqueous solution, and 1 time with distilled water. Next, the product was dried with magnesium sulfate, and chloroform was removed under reduced pressure, and then the product was vacuum dried for 1 day to obtain 27.3 g of the pure benzoin acrylate oxide. NMR spectrum of the obtained benzoin acrylate oxide is described in FIG. 1.
Quantity
1 L
Type
solvent
Reaction Step One
Name
benzoin acrylate
Quantity
30 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of benzoin?

A1: this compound (2-hydroxy-1,2-diphenylethanone) has a molecular formula of C14H12O2 and a molecular weight of 212.24 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: this compound can be characterized using several spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , , ]

  • IR spectroscopy reveals characteristic peaks corresponding to the hydroxyl (O-H), carbonyl (C=O), and aromatic ring vibrations. [, ]
  • NMR spectroscopy provides information about the hydrogen and carbon environments in the molecule, allowing for structural confirmation. [, , ]
  • MS can be used to determine the molecular weight and fragmentation pattern of this compound. []

Q3: Can you elaborate on the significance of hydrogen bonding in this compound and its derivatives?

A3: Hydrogen bonding plays a crucial role in the properties and applications of this compound and its derivatives. In polymeric sorbents containing this compound moieties, hydrogen bonding between the polymer and this compound contributes to enantioselective interactions with chiral molecules like this compound enantiomers. [] Additionally, in the solid state, cyclotetrathis compound molecules self-assemble through extensive hydrogen bonding between their α-hydroxyketone groups, leading to the formation of microporous 3D frameworks with nanotube channels. []

Q4: How is this compound utilized in polymer chemistry?

A4: this compound and its derivatives, particularly this compound ethers, are widely employed as photoinitiators in polymerization reactions. Upon irradiation with UV light, they undergo photocleavage to generate reactive radicals, which initiate the polymerization process. [, , , ]

Q5: What is the mechanism of photoinitiation by this compound ethers in polymerization?

A5: this compound ethers undergo Norrish Type I photocleavage upon UV irradiation, resulting in the formation of benzoyl and α-alkoxybenzyl radicals. These radicals can then initiate the polymerization of monomers such as methyl methacrylate and methyl acrylate. Studies using 14C-labeled this compound methyl ethers confirmed this mechanism and refuted previous proposals involving excited-state copolymerization. []

Q6: How does the structure of a this compound derivative influence its photoinitiation efficiency?

A6: The structure of a this compound derivative significantly impacts its photoinitiation efficiency. Research has shown that ring substituents and polycyclic aromatic rings can affect the photoreactivity of benzylthis compound benzyl ethers. [] For instance, replacing the benzoyl group in this compound with a mesitoyl group (as in 2,4,6-trimethylthis compound) leads to a decrease in polymerization initiation efficiency. This difference in reactivity highlights the influence of substituents on radical generation and subsequent initiation processes. []

Q7: How do this compound derivatives behave as catalysts in organic synthesis?

A7: this compound itself can undergo a retro-benzoin condensation in the presence of a cyanide ion catalyst, yielding deoxythis compound and the corresponding aldehyde or heteroarene. This reaction is particularly useful in synthesizing ketones and diverse heterocyclic compounds. [, ]

Q8: What factors influence the selectivity of cyanide-catalyzed reactions involving this compound derivatives?

A8: The selectivity of cyanide-catalyzed reactions with this compound derivatives depends on the nature of the substituents on the this compound molecule and the reaction conditions. In some cases, retro-benzoin condensation occurs, while in others, a competing benzyl migration pathway may predominate, leading to different products. []

Q9: Are there any specific applications of this compound derivatives in asymmetric synthesis?

A9: Yes, this compound has been employed in the synthesis of [2,3-(13)C(2),(15)N]-L-alanine, an isotopically labeled amino acid. This synthesis utilizes lipase TL-mediated kinetic resolution to obtain optically pure (R)-benzoin, which is then further transformed into the target molecule. []

Q10: How is computational chemistry used to study this compound and its derivatives?

A10: Computational methods like density functional theory (DFT) help model the interactions of this compound and its derivatives with other molecules. These simulations provide insights into the structural features responsible for enantioselectivity in chiral separations, hydrogen bonding patterns, and other relevant properties. []

Q11: What is the significance of SAR studies in understanding this compound's biological activity?

A11: SAR studies are crucial for elucidating how structural modifications of this compound impact its biological activity, potency, and selectivity. Research on benzil derivatives as carboxylesterase inhibitors demonstrated that the dione moiety, aromatic rings, and specific ring substitutions are essential for inhibitory activity. Halogen substitution, particularly fluorination, significantly influences the inhibitory potency toward various carboxylesterases, providing valuable insights for designing more effective inhibitors. []

Q12: What is known about the stability of this compound and its derivatives?

A12: The stability of this compound compounds can be influenced by factors such as pH, temperature, and the presence of other chemicals. For instance, the stability of Styrax this compound extract and fractions can be enhanced by adding cosolvents like propylene glycol, polyethylene glycol, and triethanolamine. []

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